molecular formula C6H3ClIN3 B2912624 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine CAS No. 2374134-99-1

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine

Cat. No. B2912624
CAS RN: 2374134-99-1
M. Wt: 279.47
InChI Key: SDMKKGSEIFPLDP-UHFFFAOYSA-N
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Description

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is a chemical compound with the molecular formula C6H3ClIN3 . It has a molecular weight of 279.47 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused bicyclic heterocycle . The compound contains a pyrimidine ring fused with an imidazole ring, with chlorine and iodine substituents at the 5 and 8 positions, respectively .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, which are structurally similar to this compound, can be functionalized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Future Directions

Imidazo[1,2-a]pyridines, a class of compounds similar to 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, future research may focus on the development of new synthetic strategies and applications of these compounds in drug discovery .

properties

IUPAC Name

5-chloro-8-iodoimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-10-3-4(8)5-9-1-2-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMKKGSEIFPLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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